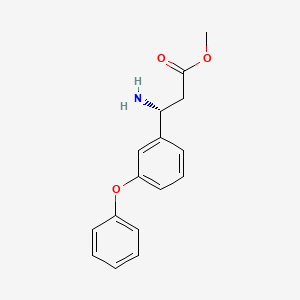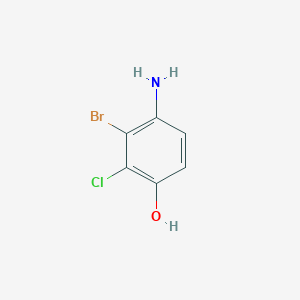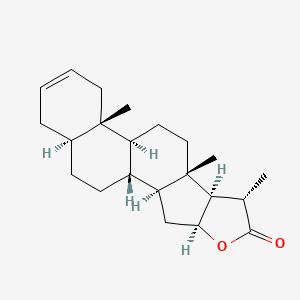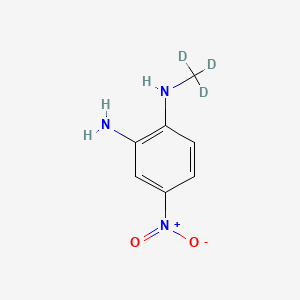
2,3,5-Trifluoro-6-methyl Phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5-Trifluoro-6-methyl Phenol is an organic compound characterized by the presence of three fluorine atoms and a methyl group attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Trifluoro-6-methyl Phenol typically involves the trifluoromethylation of phenol derivatives. One common method includes the reaction of trifluoromethyl chlorobenzene with sodium alkylol in the presence of solvents such as dimethyl sulfoxide, cyclobutasulfoxide, N,N-dimethyl formamide, or N,N-dimethyl acetamide. The reaction is carried out under stirring at temperatures ranging from 120°C to 180°C .
Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as rectification, is common to obtain the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3,5-Trifluoro-6-methyl Phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like bromine, iodine, and nitric acid are used under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Wissenschaftliche Forschungsanwendungen
2,3,5-Trifluoro-6-methyl Phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, polymers, and other industrial products
Wirkmechanismus
The mechanism of action of 2,3,5-Trifluoro-6-methyl Phenol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- 4-(Trifluoromethyl)phenol
- 2-(Trifluoromethyl)phenol
- 3-(Trifluoromethyl)phenol
Comparison: 2,3,5-Trifluoro-6-methyl Phenol is unique due to the specific positioning of its trifluoromethyl and methyl groups on the phenol ring. This unique structure imparts distinct chemical and physical properties, such as increased stability and reactivity compared to other trifluoromethylated phenols .
Eigenschaften
Molekularformel |
C7H5F3O |
|---|---|
Molekulargewicht |
162.11 g/mol |
IUPAC-Name |
2,3,5-trifluoro-6-methylphenol |
InChI |
InChI=1S/C7H5F3O/c1-3-4(8)2-5(9)6(10)7(3)11/h2,11H,1H3 |
InChI-Schlüssel |
DDLRGDXWPDHKTC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1F)F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(9H-fluoren-9-yl)methyl N-[3-(piperazin-1-yl)propyl]carbamate dihydrochloride](/img/structure/B13451329.png)


![(2S,4R)-N-[(1S,4S)-6-[4-(4-bromo-7-cyclopentyl-5-oxobenzimidazolo[1,2-a]quinazolin-9-yl)piperidin-1-yl]-4-methyl-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]hexyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B13451338.png)
![(8R,9S,13S,14S,16R,17R)-3,4-Dihydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-16,17-diyl Diacetate](/img/structure/B13451345.png)
![2-[2-(Di-N-propylamino)ethyl]-6-nitrophenyl Acetic Acid-N-oxide](/img/structure/B13451353.png)

![3-(4-Bromo-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione](/img/structure/B13451374.png)
![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(5-methyl-2,19-diaza-5-azoniatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaen-5-yl)oxane-2-carboxylic acid](/img/structure/B13451375.png)

![5-(2-{[(Tert-butoxy)carbonyl]amino}ethoxy)pyridine-3-carboxylic acid](/img/structure/B13451385.png)


